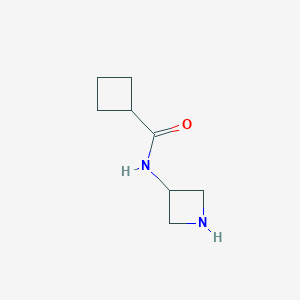

N-(azetidin-3-yl)cyclobutanecarboxamide

CAS No.: 1220031-21-9

Cat. No.: VC2674478

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220031-21-9 |

|---|---|

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | N-(azetidin-3-yl)cyclobutanecarboxamide |

| Standard InChI | InChI=1S/C8H14N2O/c11-8(6-2-1-3-6)10-7-4-9-5-7/h6-7,9H,1-5H2,(H,10,11) |

| Standard InChI Key | OEPQLGXNHWNVRG-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)NC2CNC2 |

| Canonical SMILES | C1CC(C1)C(=O)NC2CNC2 |

Introduction

Structural Characteristics

N-(azetidin-3-yl)cyclobutanecarboxamide features a four-membered cyclobutane ring connected to a four-membered azetidine ring via a carboxamide functional group. This arrangement creates a compact molecule with specific spatial orientation that can influence its biochemical interactions. The azetidine ring, characterized by its strained four-membered structure containing a nitrogen atom, is noteworthy for its ability to mimic natural substrates in biological systems, potentially facilitating interactions with various enzymes and receptors.

The carboxamide linkage (-C(=O)NH-) serves as a critical connecting point between the two ring structures and provides hydrogen bonding capabilities that can be significant for biological activity. This functional group is commonly found in pharmaceutically active compounds and can contribute to both the compound's solubility profile and its ability to interact with biological targets.

Chemical Structure Information

The molecular characterization of N-(azetidin-3-yl)cyclobutanecarboxamide includes several standard identifiers that provide precise structural information, as detailed in Table 1.

Table 1: Structural Identifiers for N-(azetidin-3-yl)cyclobutanecarboxamide

| Parameter | Value |

|---|---|

| Molecular Formula | C8H14N2O |

| SMILES Notation | C1CC(C1)C(=O)NC2CNC2 |

| InChI | InChI=1S/C8H14N2O/c11-8(6-2-1-3-6)10-7-4-9-5-7/h6-7,9H,1-5H2,(H,10,11) |

| InChIKey | OEPQLGXNHWNVRG-UHFFFAOYSA-N |

The molecular structure consists of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, creating a relatively small molecule with specific functional characteristics .

Physical and Chemical Properties

N-(azetidin-3-yl)cyclobutanecarboxamide presents a distinct set of physical and chemical properties that are relevant to its handling, storage, and application in various contexts. While specific experimental data on all properties is limited in the available literature, certain fundamental characteristics can be identified.

Spectroscopic Properties

Mass spectrometry analysis provides valuable data for identification and characterization of this compound. The predicted collision cross-section (CCS) values for various adducts of N-(azetidin-3-yl)cyclobutanecarboxamide are presented in Table 2, which can serve as reference values for analytical identification.

Table 2: Predicted Collision Cross-Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.11789 | 142.9 |

| [M+Na]+ | 177.09983 | 142.4 |

| [M+NH4]+ | 172.14443 | 142.4 |

| [M+K]+ | 193.07377 | 141.6 |

| [M-H]- | 153.10333 | 139.1 |

| [M+Na-2H]- | 175.08528 | 142.0 |

| [M]+ | 154.11006 | 139.2 |

| [M]- | 154.11116 | 139.2 |

These collision cross-section values are particularly useful in ion mobility mass spectrometry experiments for compound identification and verification .

Comparison with Similar Compounds

N-(azetidin-3-yl)cyclobutanecarboxamide shares structural similarities with several related compounds, including its N-methylated derivative N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide. This methylated version has a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol, slightly larger than the non-methylated compound due to the additional methyl group.

The addition of a methyl group at the nitrogen of the carboxamide creates significant differences in properties:

-

Increased lipophilicity, potentially enhancing membrane permeability

-

Reduced hydrogen bond donation capability

-

Altered conformational preferences due to steric effects

-

Potentially modified metabolism pathways

Similarly, the hydrochloride salt form of N-(azetidin-3-yl)cyclobutanecarboxamide would exhibit different physicochemical properties compared to the free base, particularly increased water solubility and altered bioavailability profiles .

Current Research and Findings

Structure-Activity Relationships

Research on related azetidine-containing compounds has shown that this strained heterocycle can impart unique properties that influence binding to biological targets. The four-membered ring creates specific geometric constraints that can enhance selectivity for certain receptors or enzymes.

Future Directions

The unique structural features of N-(azetidin-3-yl)cyclobutanecarboxamide suggest several promising avenues for future research and application development.

Expanded Biological Evaluation

Comprehensive screening against various biological targets would provide valuable insights into the compound's potential therapeutic applications. This could include:

-

Enzyme inhibition assays

-

Receptor binding studies

-

Cell-based functional assays

-

Phenotypic screening approaches

Such studies would help identify specific biological activities that could be exploited for therapeutic development.

Structural Optimization

If promising biological activities are identified, structural modifications could enhance potency, selectivity, or pharmacokinetic properties. Potential modifications might include:

-

Substitutions on the cyclobutane ring

-

Introduction of substituents on the azetidine nitrogen

-

Modification of the carboxamide linkage

-

Incorporation into larger molecular frameworks

These structural variations could lead to the development of more potent and selective compounds with improved drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume